Bromo-PEG1-CH2CO2H
Overview
Description
Bromo-PEG1-CH2CO2H: is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of PEG with bromoacetic acid under controlled conditions to introduce the bromide and carboxylic acid functionalities .
Industrial Production Methods: In industrial settings, the production of Bromo-PEG1-CH2CO2H involves large-scale reactions using high-purity reagents and stringent quality control measures. The process typically includes the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG1-CH2CO2H undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to replace it.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols and amines. The reaction typically occurs under mild conditions.
Amide Bond Formation: Activators such as EDC or DCC are used to facilitate the reaction between the carboxylic acid and amine groups
Major Products:
Nucleophilic Substitution: The major products are PEG derivatives with substituted nucleophiles.
Amide Bond Formation: The major products are stable amide-linked PEG derivatives
Scientific Research Applications
Chemistry: Bromo-PEG1-CH2CO2H is used as a linker or crosslinker in the synthesis of complex molecules and polymers. Its hydrophilic nature and reactivity make it suitable for constructing bioconjugates and functionalized nanoparticles .
Biology: In biological research, this compound is employed to modify biomolecules, enhancing their solubility and biocompatibility. It is used in the preparation of PEGylated proteins and peptides, which have improved pharmacokinetic properties .
Medicine: The compound is utilized in drug delivery systems to improve the solubility and stability of therapeutic agents. PEGylation with this compound can enhance the circulation time and reduce the immunogenicity of drugs .
Industry: In industrial applications, this compound is used in the production of high-performance materials, including hydrogels and coatings. Its ability to form stable amide bonds makes it valuable in the development of advanced materials .
Mechanism of Action
Bromo-PEG1-CH2CO2H exerts its effects primarily through its reactive functional groups. The bromide group facilitates nucleophilic substitution reactions, while the terminal carboxylic acid enables the formation of stable amide bonds with primary amine groups. These reactions allow the compound to modify and functionalize various molecules, enhancing their solubility, stability, and biocompatibility .
Comparison with Similar Compounds
Bromo-PEG5-CH2CO2H: Similar to Bromo-PEG1-CH2CO2H but with a longer PEG spacer, providing increased solubility and flexibility.
Bromo-PEG2-CH2CO2H: Another PEG derivative with a bromide group and terminal carboxylic acid, offering different solubility and reactivity profiles.
Uniqueness: this compound is unique due to its specific PEG length, which provides a balance between solubility and reactivity. Its ability to form stable amide bonds and undergo nucleophilic substitution reactions makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-(2-bromoethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPDANKBFPPRCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.